Pnppo

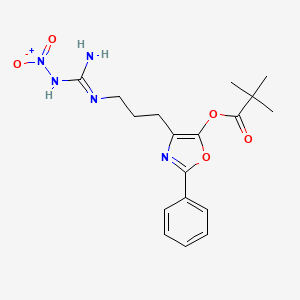

Description

Structure

3D Structure

Properties

CAS No. |

71162-59-9 |

|---|---|

Molecular Formula |

C18H23N5O5 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[4-[3-[[amino(nitramido)methylidene]amino]propyl]-2-phenyl-1,3-oxazol-5-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H23N5O5/c1-18(2,3)16(24)28-15-13(10-7-11-20-17(19)22-23(25)26)21-14(27-15)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H3,19,20,22) |

InChI Key |

XQJQVNRNTPXDMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=C(N=C(O1)C2=CC=CC=C2)CCCN=C(N)N[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(N=C(O1)C2=CC=CC=C2)CCCN=C(N)N[N+](=O)[O-] |

Synonyms |

2-phenyl-4-(3-(N-nitroguanidino)propyl)-5-pivaloyloxyoxazole PNPPO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyridox(am)ine 5'-Phosphate Oxidase (PNPO): Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final and rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1] PLP is an essential cofactor for over 140 different enzymes, playing a pivotal role in a vast array of metabolic processes, including amino acid metabolism and the synthesis of neurotransmitters.[2][3] Given its central role, dysfunction of PNPO, often due to genetic mutations, can lead to severe neurological disorders, most notably neonatal epileptic encephalopathy.[4][5] This guide provides a comprehensive technical overview of PNPO, detailing its function, intricate catalytic mechanism, and the methodologies employed in its study. A thorough understanding of PNPO is paramount for the development of novel therapeutic strategies targeting vitamin B6-dependent pathways.

Core Function and Metabolic Significance

PNPO is a homodimeric protein that resides at a crucial juncture in the vitamin B6 salvage pathway.[1][6] In humans and other eukaryotes that cannot synthesize vitamin B6 de novo, this pathway is essential for converting dietary forms of vitamin B6, namely pyridoxine and pyridoxamine, into the active coenzyme, PLP.[7] The PNPO gene is ubiquitously expressed, with the highest concentrations of the enzyme found in the liver.[4][6]

The primary function of PNPO is to catalyze the oxidation of both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP.[3][5] This reaction is vital for maintaining the cellular pool of PLP required for the proper functioning of a multitude of PLP-dependent enzymes. These enzymes are indispensable for a wide range of biochemical reactions, including:

-

Amino Acid Metabolism: Transamination, decarboxylation, and racemization of amino acids.

-

Neurotransmitter Synthesis: Production of key neurotransmitters such as serotonin, dopamine, norepinephrine, epinephrine, and GABA.[4]

-

Heme Synthesis: As a cofactor for aminolevulinate synthase.

-

Glycogenolysis: As a cofactor for glycogen phosphorylase.

Due to its critical role, the activity of PNPO is tightly regulated, in part through product inhibition by PLP.[1][6]

Vitamin B6 Salvage Pathway

The conversion of dietary vitamin B6 to its active form, PLP, involves a multi-step process known as the salvage pathway. This pathway ensures a constant supply of PLP for cellular needs.

Catalytic Mechanism of PNPO

The catalytic cycle of PNPO is a fascinating example of a flavoenzyme-mediated oxidation. The reaction proceeds via a two-half-reaction mechanism involving the transfer of electrons from the substrate (PNP or PMP) to the FMN cofactor, and subsequently to molecular oxygen.[6]

The overall reactions catalyzed by PNPO are:

-

Pyridoxine 5'-phosphate (PNP) + O₂ → Pyridoxal 5'-phosphate (PLP) + H₂O₂

-

Pyridoxamine 5'-phosphate (PMP) + H₂O + O₂ → Pyridoxal 5'-phosphate (PLP) + NH₃ + H₂O₂

The catalytic mechanism can be broken down into the following key steps:

-

Substrate Binding: PNP or PMP binds to the active site of the PNPO-FMN holoenzyme.

-

Reductive Half-Reaction (Hydride Transfer): A direct hydride transfer occurs from the C4' position of the substrate to the N5 atom of the FMN cofactor. This reduces FMN to FMNH₂ and oxidizes the substrate to PLP.[8]

-

Product Release (PLP): The newly formed PLP dissociates from the active site.

-

Oxidative Half-Reaction: The reduced flavin (FMNH₂) reacts with molecular oxygen, regenerating the oxidized FMN and producing hydrogen peroxide (H₂O₂).

Quantitative Data

The following tables summarize key quantitative data for PNPO from various sources.

Table 1: Kinetic Parameters of PNPO

| Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Homo sapiens | PNP | 2.6 - 2.8 | 0.057 - 0.2 | 2.0 x 10⁴ - 7.7 x 10⁴ | [6][9] |

| Homo sapiens | PMP | low µM range | ~0.2 | - | [6] |

| Escherichia coli | PNP | 2 | 0.76 | 3.8 x 10⁵ | [10] |

| Escherichia coli | PMP | 105 | 1.72 | 1.6 x 10⁴ | [10] |

Table 2: PNPO Inhibitors

| Inhibitor | Type of Inhibition | Ki (µM) | IC₅₀ (µM) | Target Enzyme | Reference(s) |

| Pyridoxal 5'-phosphate (PLP) | Product/Allosteric | 0.98 (KD1) | - | Human PNPO | [9] |

| Pyridoxal 5'-phosphate (PLP) | Competitive | 8 | - | E. coli PNPO | [10] |

| 4-Deoxy-PNP | Competitive | 105 | - | E. coli PNPO | [10] |

| (Z)-Pyridoxylidenerhodanine 5'-phosphate | Mixed | - | 0.5 | Human PNPO | [10] |

Experimental Protocols

Recombinant Human PNPO Expression and Purification

A common method for obtaining pure PNPO for in vitro studies is through recombinant expression in Escherichia coli.

Workflow:

References

- 1. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of the pyridoxal 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. courses.edx.org [courses.edx.org]

A Technical Guide to PNPO Gene Expression in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pyridoxamine 5'-Phosphate Oxidase (PNPO) gene, its expression across various human tissues, its core biological functions, and detailed protocols for its study. The information herein is curated for professionals in biomedical research and drug development to facilitate a deeper understanding of PNPO's role in health and disease.

PNPO Function and Biological Pathways

The PNPO gene encodes the enzyme pyridox(am)ine 5'-phosphate oxidase. This enzyme is a critical flavin mononucleotide (FMN)-dependent homodimer that catalyzes the final and rate-limiting step in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.

PNPO's primary function is the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. PLP is an essential cofactor for over 140 enzymatic reactions in the human body, playing a crucial role in:

-

Amino Acid Metabolism: PLP-dependent enzymes are central to transamination, decarboxylation, and deamination reactions.

-

Neurotransmitter Synthesis: The production of key neurotransmitters such as dopamine, serotonin, epinephrine, norepinephrine, and GABA is dependent on PLP.

-

Heme Synthesis: PLP is a required coenzyme for the initial step in heme biosynthesis.

-

Glycogenolysis: It is involved in the breakdown of glycogen.

Given its central role, dysregulation or deficiency of PNPO can lead to severe neurological conditions, most notably neonatal epileptic encephalopathy.

Vitamin B6 Salvage Pathway

The diagram below illustrates the catalytic role of PNPO in the final step of the vitamin B6 salvage pathway, converting dietary and recycled forms of vitamin B6 into the active coenzyme, PLP.

An In-depth Technical Guide to Pyridox(am)ine 5'-Phosphate Oxidase (PNPO): Structure, Active Site, and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent homodimeric enzyme that catalyzes the final and rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for over 140 enzymes, playing a pivotal role in a vast array of metabolic processes, particularly in amino acid and neurotransmitter metabolism.[1][2] Given its central role, dysfunction of PNPO due to genetic mutations leads to severe neurological disorders, most notably neonatal epileptic encephalopathy.[3][4][5] This technical guide provides a comprehensive overview of the human PNPO protein structure, with a detailed focus on its active site and catalytic mechanism. We will explore the enzyme's kinetics, allosteric regulation, and the molecular basis of pathogenic mutations. Furthermore, this document outlines key experimental protocols for studying PNPO, aiming to equip researchers and drug development professionals with the foundational knowledge required to investigate this vital enzyme and develop novel therapeutic strategies.

Introduction to PNPO and its Biological Significance

The PNPO gene provides the blueprint for producing the enzyme pyridox(am)ine 5'-phosphate oxidase.[3][4] This enzyme is integral to the vitamin B6 salvage pathway, which allows cells to interconvert various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP.[2][6] PNPO specifically catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP, utilizing FMN as a cofactor.[7][8] The reactions are as follows:

-

Pyridoxine 5'-phosphate + O₂ → Pyridoxal 5'-phosphate + H₂O₂[7]

-

Pyridoxamine 5'-phosphate + H₂O + O₂ → Pyridoxal 5'-phosphate + NH₃ + H₂O₂[7]

The highest expression of PNPO is found in the liver, with significant levels also present in skeletal muscle and kidneys.[3][4][9] Its function is indispensable for central nervous system development and function, as PLP is a cofactor for enzymes involved in the synthesis of key neurotransmitters such as GABA, dopamine, and serotonin.[10] Consequently, mutations in the PNPO gene that impair enzyme function can lead to a deficiency in PLP, resulting in severe neurological conditions like pyridoxal phosphate-responsive seizures.[3][4]

PNPO Protein Structure

Human PNPO is a homodimer, with each subunit consisting of 261 amino acids.[7][11] The three-dimensional structure of PNPO reveals a deep cleft where the FMN cofactor is bound. This binding is stabilized by extensive hydrogen-bond interactions with the protein. The active site is located at the interface of the two subunits, with residues from both monomers contributing to its architecture.[12] The N-terminal segment of the protein is flexible and can fold over the active site, sequestering the ligand from the solvent during the catalytic cycle.[13]

The Active Site

The active site of PNPO is a highly specialized microenvironment designed to bind its substrates (PNP and PMP) and the FMN cofactor in a precise orientation for catalysis. Key features of the active site include:

-

FMN Binding Site: The FMN cofactor is non-covalently bound in a deep pocket. Variants affecting the FMN binding site can benefit from riboflavin (a precursor to FMN) supplementation.[14]

-

Substrate Binding Pocket: The pyridine ring of the substrate is positioned parallel to the isoalloxazine ring of FMN, facilitating hydride transfer.[13] Specific amino acid residues are crucial for this interaction. For instance, in E. coli PNPO, Arg197 (corresponding to Arg225 in human PNPO) is key for orienting the substrate for efficient and stereospecific hydride transfer from the C4' of PNP to the N5 of FMN.[2][13]

-

Conformational Changes: The active site undergoes conformational changes upon substrate binding and product release. In the absence of PLP, the active site is in an "open" conformation. Upon conversion of the substrate to PLP, the active site adopts a partially "closed" conformation.

Catalytic Mechanism and Allosteric Regulation

The catalytic mechanism of PNPO involves the direct transfer of a hydride ion from the C4' of PNP or PMP to the N5 of the FMN cofactor, resulting in the formation of FMNH₂ and PLP.[1][13] The reduced FMN is then re-oxidized by molecular oxygen, generating hydrogen peroxide.[1]

A critical aspect of PNPO function is its regulation by the product of the reaction, PLP. Human PNPO is subject to feedback inhibition by PLP through binding to an allosteric site, which is distinct from the active site.[1][6] This allosteric regulation is crucial for maintaining PLP homeostasis.[2][15]

The allosteric PLP binding site in human PNPO has been identified and is located in the same region as in the E. coli homologue, although the specific residues involved in binding are different.[6] Binding of PLP to the allosteric site induces a conformational change that reduces the enzyme's catalytic efficiency.[15] Interestingly, the human enzyme with PLP bound at the allosteric site retains partial catalytic activity, suggesting a weaker coupling between the allosteric and active sites compared to the E. coli enzyme.[6]

The following diagram illustrates the vitamin B6 salvage pathway, highlighting the central role of PNPO.

Quantitative Data

The following tables summarize key quantitative data for human PNPO, including kinetic parameters and the impact of specific mutations.

Table 1: Kinetic Parameters of Wild-Type Human PNPO

| Substrate | KM (µM) | kcat (s⁻¹) | Reference |

| Pyridoxine 5'-phosphate (PNP) | 8.2 (rabbit liver) | 0.7 (rabbit liver) | [16][17] |

| Pyridoxamine 5'-phosphate (PMP) | 3.6 (rabbit liver) | 0.1 (rabbit liver) | [16][17] |

Note: Kinetic values can vary depending on the experimental conditions (e.g., pH, temperature, buffer system). The values from rabbit liver are presented here as they are well-documented in the literature.

Table 2: Impact of Pathogenic Mutations on Human PNPO Activity

| Mutation | Residual Activity (%) | Location/Putative Effect | Reference |

| R95H | 18 | Affects FMN binding | [18] |

| D33V | ~40 | N-terminal region | [19] |

| R116Q | ~80 | Affects FMN binding and dimerization | [19] |

| R225H | Significantly reduced | Active site residue | [20] |

| R229W | ~0.12 | Active site residue | [21] |

| X262Q | Reduced | C-terminus | [22] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study PNPO.

Recombinant Protein Expression and Purification

Recombinant human PNPO is typically expressed in E. coli or using a cell-free in vitro transcription/translation system. The expressed protein is often tagged (e.g., with a His-tag) to facilitate purification using affinity chromatography.

Example Workflow:

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique for investigating the role of specific amino acid residues in PNPO structure and function. Commercial kits are available for this purpose.

Protocol Outline:

-

Primer Design: Design primers containing the desired mutation.

-

PCR Amplification: Use the PNPO expression vector as a template for PCR with the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated DNA template with an enzyme like DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli.

-

Sequence Verification: Sequence the plasmid to confirm the presence of the desired mutation.[22]

Enzyme Kinetics Assay

PNPO activity can be measured spectrophotometrically by monitoring the formation of the PLP-Tris aldimine complex, which absorbs at 414 nm.[1]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.6), the PNPO enzyme, and the substrate (PNP or PMP).[1][23]

-

Initiate Reaction: Start the reaction by adding the substrate.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 414 nm over time at a constant temperature (e.g., 37°C).[1]

-

Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.[23]

Protein Crystallization

Determining the three-dimensional structure of PNPO and its complexes with ligands is achieved through X-ray crystallography.

Protocol Outline:

-

Protein Preparation: Highly pure and concentrated PNPO is required.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

-

Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals. For example, wild-type PNPO has been crystallized in a mother liquor containing 12% v/v PEG 6000, 0.1 M sodium citrate pH 5.6, and 0.1 M lithium sulfate.[6] The R225H variant has been crystallized in 1 M (NH₄)₂SO₄, 2% PEG400 in 0.1 M HEPES pH 7.5.[6]

-

X-ray Diffraction: Collect X-ray diffraction data from the crystals.

-

Structure Determination: Process the diffraction data to solve and refine the protein structure.

Conclusion and Future Directions

PNPO is a fundamentally important enzyme with significant implications for human health. A thorough understanding of its structure, catalytic mechanism, and regulation is paramount for elucidating the molecular basis of PNPO-related diseases and for the rational design of therapeutic interventions. Future research should focus on:

-

High-throughput screening for PNPO modulators: Identifying small molecules that can enhance the activity of mutant PNPO enzymes could provide novel therapeutic avenues for PNPO deficiency.

-

Structural studies of pathogenic variants: Determining the crystal structures of more disease-causing PNPO mutants will provide deeper insights into their mechanisms of dysfunction.

-

Investigating the role of PNPO in other diseases: Given the central role of PLP in metabolism, exploring the potential involvement of PNPO in other metabolic and neurological disorders is a promising area of research.

This guide provides a solid foundation for researchers and drug development professionals to delve into the complexities of PNPO and contribute to advancing our knowledge of this vital enzyme.

References

- 1. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. PNPO gene: MedlinePlus Genetics [medlineplus.gov]

- 5. PNPO Gene: Understanding its Role in Vitamin B6 Metabolism and Neurological Health [learn.mapmygenome.in]

- 6. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

- 9. WikiGenes - PNPO - pyridoxamine 5'-phosphate oxidase [wikigenes.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. proteopedia.org [proteopedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PNPO deficiency: an under diagnosed inborn error of pyridoxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. geneticsmr.org [geneticsmr.org]

- 21. researchgate.net [researchgate.net]

- 22. Epilepsy due to PNPO mutations: genotype, environment and treatment affect presentation and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pyridoxamine 5'-Phosphate Oxidase (PNPO) Substrates and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxamine 5'-Phosphate Oxidase (PNPO), a critical enzyme in vitamin B6 metabolism. We will delve into its substrates, products, kinetic properties, and the methodologies used to study its activity. This document is intended to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to PNPO

Pyridoxamine 5'-phosphate oxidase (PNPO) is a flavin mononucleotide (FMN)-dependent homodimeric enzyme that plays a pivotal, rate-limiting role in the salvage pathway of vitamin B6 metabolism.[1][2] This pathway is essential for converting various forms of vitamin B6 from dietary sources into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[3][4] PLP is a crucial cofactor for over 140 different enzymes, primarily involved in amino acid, neurotransmitter, and carbohydrate metabolism.[2][5] Given its central role, deficiencies in PNPO activity, often due to genetic mutations, can lead to severe neurological disorders, such as neonatal epileptic encephalopathy.[3][4]

Core Function: Substrates and Products

The primary function of PNPO is to catalyze the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to produce pyridoxal 5'-phosphate (PLP).[3][6] This reaction utilizes molecular oxygen as an electron acceptor, resulting in the formation of hydrogen peroxide.[2]

The two main reactions catalyzed by PNPO are:

-

Pyridoxine 5'-phosphate + O₂ → Pyridoxal 5'-phosphate + H₂O₂ [6]

-

Pyridoxamine 5'-phosphate + H₂O + O₂ → Pyridoxal 5'-phosphate + NH₄⁺ + H₂O₂ [6]

The product, PLP, not only serves as a vital coenzyme but also acts as a feedback inhibitor of PNPO, binding to an allosteric site to regulate its own synthesis.[2][7]

Quantitative Data on PNPO Kinetics

The catalytic efficiency of PNPO with its substrates and its inhibition by the product PLP have been characterized through kinetic studies. The following tables summarize key kinetic parameters for human and rabbit PNPO.

Table 1: Kinetic Parameters for Human PNPO

| Substrate | K_M_ (μM) | k_cat_ (s⁻¹) | Source |

| Pyridoxine 5'-phosphate (PNP) | 2.1 - 2.8 | 0.057 - 0.062 | [6][8] |

| Pyridoxamine 5'-phosphate (PMP) | 6.2 | - | [6] |

K_M_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum. A lower K_M_ suggests a higher affinity of the enzyme for the substrate. k_cat_ (turnover number) represents the number of substrate molecules converted to product per enzyme active site per second.

Table 2: Kinetic Parameters for Rabbit Liver PNPO

| Substrate | K_M_ (μM) | Turnover Number (min⁻¹) | Source |

| Pyridoxine 5'-phosphate (PNP) | 8.2 | 42 | [9] |

| Pyridoxamine 5'-phosphate (PMP) | 3.6 | 6.2 | [9] |

Table 3: Allosteric Inhibition of Human PNPO by PLP

| Ligand | Dissociation Constant (K_D_) (μM) | Site | Source |

| PLP | 0.95 ± 0.01 | High-affinity (allosteric) | [3] |

| PLP | 3.2 ± 0.2 | Low-affinity (active) | [3] |

K_D_ (dissociation constant) is a measure of the binding affinity between a ligand (PLP) and a protein (PNPO). A lower K_D_ indicates a stronger binding affinity.

Experimental Protocols

Spectrophotometric Assay for PNPO Activity

This method is based on the reaction of the product, PLP, with Tris buffer to form a Schiff base (aldimine) that can be monitored spectrophotometrically.

Principle: The formation of the PLP-Tris aldimine complex results in an increase in absorbance at 414 nm. The rate of this increase is proportional to the PNPO activity.[3][10]

Materials:

-

Purified PNPO enzyme

-

Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP) substrate stock solution

-

Tris-HCl buffer (50 mM, pH 7.6) containing 5 mM 2-mercaptoethanol[10]

-

Spectrophotometer capable of measuring absorbance at 414 nm

-

Temperature-controlled cuvette holder (37°C)

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.6) with 5 mM 2-mercaptoethanol.[10]

-

Add the PNPO enzyme to the reaction mixture to a final concentration of approximately 2 µM.[3]

-

Equilibrate the mixture to 37°C in the spectrophotometer.[3][10]

-

Initiate the reaction by adding the substrate (PNP or PMP) at varying concentrations (e.g., 0.5 µM to 800 µM).[10]

-

Monitor the increase in absorbance at 414 nm over time. The molar absorbance coefficient for the PLP-Tris aldimine is 4253 M⁻¹cm⁻¹.[3][10]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters (K_M_ and V_max_) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

LC-MS/MS-Based Assay for PNPO Activity in Dried Blood Spots

This highly sensitive and specific method is suitable for clinical diagnostic applications.

Principle: PNPO activity is determined by quantifying the amount of PLP produced from PNP in a dried blood spot (DBS) sample after a defined incubation period. The PLP is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Materials:

-

Dried blood spot punches (e.g., 3 mm)

-

Incubation buffer (optimized for pH, typically between 7 and 8)[11]

-

Pyridoxine 5'-phosphate (PNP) substrate solution

-

Flavin mononucleotide (FMN) cofactor solution (e.g., 1.5 µmol/L)[11]

-

Internal standard for PLP

-

Methanol for protein precipitation and extraction

-

LC-MS/MS system

Procedure:

-

Place a DBS punch into a well of a microtiter plate.

-

Add the incubation buffer containing PNP and FMN to the well.

-

Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature to allow the enzymatic reaction to proceed.[11]

-

Stop the reaction and extract the analytes by adding a quenching solution, typically containing an internal standard in methanol.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Quantify the concentration of the produced PLP by comparing its peak area to that of the internal standard.

-

PNPO activity is calculated as the amount of PLP produced per unit of time per amount of blood.

Visualizations of Pathways and Workflows

Vitamin B6 Salvage Pathway

Caption: The Vitamin B6 salvage pathway illustrating the central role of PNPO.

Spectrophotometric Assay Workflow

Caption: Workflow for the spectrophotometric assay of PNPO activity.

Logical Relationship of PNPO and its Effectors

Caption: Logical relationships between PNPO, its substrates, product, and cofactor.

References

- 1. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 2. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Novel Pathogenic Variants Causing Pyridox(am)ine 5′-Phosphate Oxidase-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 5. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Regulation of Pyridoxamine 5'-Phosphate Oxidase (PNPO) Activity in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted regulation of Pyridoxamine 5'-Phosphate Oxidase (PNPO) activity within the cellular environment. PNPO, a flavin mononucleotide (FMN)-dependent enzyme, plays a pivotal, rate-limiting role in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1][2][3][4][5][6] Given PLP's essential role as a cofactor in a vast array of metabolic reactions, including neurotransmitter synthesis, the precise control of PNPO activity is critical for cellular homeostasis.[4][6] Dysregulation of PNPO has been implicated in various pathological conditions, making it a significant area of study for researchers and a potential target for therapeutic intervention. This document synthesizes current knowledge on the transcriptional, post-transcriptional, and post-translational mechanisms governing PNPO activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

I. Transcriptional Regulation of PNPO

The expression of the PNPO gene is a primary control point for regulating the amount of PNPO enzyme in the cell. While PNPO is ubiquitously expressed, its levels are highest in the liver.[4] The transcriptional control of PNPO involves a complex interplay of transcription factors and their binding to specific regulatory regions within the gene's promoter.

A key study has identified the proximal promoter region of the human PNPO gene, highlighting two critical regulatory regions. Within these regions, binding sites for several transcription factors have been predicted, including Upstream Stimulatory Factor (USF) , E2F transcription factor 1 (E2F1) , and Specificity Protein 1 (Sp1) . The activity of these transcription factors can be influenced by a variety of upstream signaling pathways, providing a mechanism for the cell to modulate PNPO expression in response to different stimuli.

dot

Caption: Transcriptional regulation of the PNPO gene by transcription factors.

II. Post-Transcriptional Regulation by microRNAs

Post-transcriptional regulation adds another layer of complexity to the control of PNPO expression. This level of regulation primarily involves microRNAs (miRNAs), which are short, non-coding RNA molecules that can bind to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several miRNA-mediated regulatory axes for PNPO have been identified.

A. The TGF-β1/miR-143-3p Axis

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway has been shown to regulate PNPO expression, at least in part, through the upregulation of miR-143-3p .[7] TGF-β1, a pleiotropic cytokine, initiates a signaling cascade that can lead to changes in the transcription of various genes, including those encoding miRNAs. An increase in miR-143-3p levels would subsequently lead to decreased PNPO protein expression.

dot

Caption: The TGF-β1/miR-143-3p regulatory axis of PNPO expression.

B. The MALAT1/miR-216b-5p Axis

In the context of breast cancer, the long non-coding RNA (lncRNA) Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) has been implicated in the regulation of PNPO.[7] LncRNAs can act as "sponges" for miRNAs, sequestering them and preventing them from binding to their target mRNAs. In this proposed axis, MALAT1 binds to and inhibits miR-216b-5p , which would otherwise target PNPO mRNA for repression. Therefore, high levels of MALAT1 would lead to increased PNPO expression. Upstream regulators of MALAT1 include transcription factors such as Sp1 and Sp3.[1]

dot

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Long noncoding RNA MALAT-1: A versatile regulator in cancer progression, metastasis, immunity, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. PNPO | Abcam [abcam.com]

- 6. PNPO gene: MedlinePlus Genetics [medlineplus.gov]

- 7. PNPO pyridoxamine 5'-phosphate oxidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Pyridoxine 5'-Phosphate Oxidase (PNPO): A Comprehensive Technical Guide on its Central Role in Pyridoxal 5'-Phosphate (PLP) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine 5'-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the terminal and rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for over 140 enzymes, playing a pivotal role in a vast array of metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[1][2] Given its central role, dysfunction of PNPO, often due to genetic mutations, leads to severe neurological disorders, most notably neonatal epileptic encephalopathy.[3] This technical guide provides an in-depth overview of PNPO, its enzymatic function, kinetic properties, and its significance as a therapeutic target. Detailed experimental protocols for the study of PNPO and visual diagrams of key pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. The biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme indispensable for a myriad of biochemical reactions.[1][2] The synthesis of PLP from dietary vitamin B6 is a multi-step process culminating in the oxidation of either pyridoxine 5'-phosphate (PNP) or pyridoxamine 5'-phosphate (PMP) to PLP, a reaction catalyzed by pyridoxine 5'-phosphate oxidase (PNPO).[1][4] This final step is the rate-limiting reaction in the vitamin B6 salvage pathway, highlighting PNPO's crucial role in maintaining PLP homeostasis.[1]

The PNPO gene, located on chromosome 17, encodes this homodimeric enzyme which is ubiquitously expressed in human tissues.[4] Mutations in the PNPO gene can lead to a deficiency in the enzyme's activity, resulting in a severe autosomal recessive metabolic disorder known as PNPO deficiency. This condition is characterized by seizures in newborns and infants that are often resistant to common anti-epileptic drugs but may respond to supplementation with PLP.[3][5] Understanding the structure, function, and regulation of PNPO is therefore of paramount importance for the development of effective diagnostic and therapeutic strategies for PNPO deficiency and other neurological conditions linked to impaired PLP metabolism.

PNPO Structure and Catalytic Mechanism

Human PNPO is a homodimer, with each monomer containing a binding site for the FMN cofactor and the substrate. The enzyme catalyzes the oxidation of the 4'-hydroxyl group of PNP or the 4'-amino group of PMP to an aldehyde, forming PLP. This reaction involves the transfer of two electrons from the substrate to FMN, reducing it to FMNH2. The reduced flavin is then re-oxidized by molecular oxygen, producing hydrogen peroxide.

The catalytic cycle of PNPO can be summarized as follows:

-

Binding of the substrate (PNP or PMP) to the active site of the FMN-bound enzyme.

-

Oxidation of the substrate to PLP, with the concomitant reduction of FMN to FMNH2.

-

Release of the product, PLP.

-

Re-oxidation of FMNH2 by molecular oxygen to FMN, producing hydrogen peroxide.

Quantitative Data on PNPO Kinetics

The enzymatic activity of PNPO has been characterized in various species. The following tables summarize the key kinetic parameters for human, rabbit liver, and E. coli PNPO.

Table 1: Kinetic Parameters of PNPO with Pyridoxine 5'-Phosphate (PNP) as Substrate

| Parameter | Human PNPO | Rabbit Liver PNPO | E. coli PNPO |

| Km (µM) | Low | 8.2 | 2 |

| kcat (s⁻¹) | 0.2 | 0.7 (42 min⁻¹)[6][7] | 0.76[4] |

| kcat/Km (M⁻¹s⁻¹) | - | 8.5 x 10⁴ | 3.8 x 10⁵ |

Table 2: Kinetic Parameters of PNPO with Pyridoxamine 5'-Phosphate (PMP) as Substrate

| Parameter | Human PNPO | Rabbit Liver PNPO | E. coli PNPO |

| Km (µM) | Low | 3.6 | 105 |

| kcat (s⁻¹) | - | 0.1 (6.2 min⁻¹)[6][7] | 1.72[4] |

| kcat/Km (M⁻¹s⁻¹) | - | 2.8 x 10⁴ | 1.6 x 10⁴ |

Table 3: Inhibition Constants (Ki) for PNPO

| Inhibitor | Enzyme Source | Substrate | Ki (µM) | Inhibition Type |

| PNP | Rabbit Liver | PNP | 50[6][7] | Competitive Substrate Inhibition |

| PLP | E. coli | PNP/PMP | 8[4] | Competitive |

| 4-Deoxy-PNP | E. coli | PNP/PMP | 105[4] | Competitive |

Note: Specific kinetic values for human PNPO are less consistently reported in the literature but are generally characterized by a low catalytic rate and low Km values for both substrates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PNPO.

Expression and Purification of Recombinant Human PNPO

This protocol describes the expression of His-tagged human PNPO in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the human PNPO gene with an N-terminal His6-tag

-

Luria-Bertani (LB) medium

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Dialysis buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 5 mM β-mercaptoethanol)

Procedure:

-

Transform the pET-PNPO plasmid into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged PNPO with 5 column volumes of elution buffer.

-

Dialyze the eluted protein against dialysis buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

PNPO Enzyme Activity Assay

This spectrophotometric assay measures the production of PLP through the formation of a Schiff base with Tris.

Materials:

-

Purified PNPO enzyme

-

Assay buffer (50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol)[8]

-

Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP) stock solution

-

Flavin mononucleotide (FMN) stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and FMN (to ensure the enzyme is saturated with the cofactor).

-

Add the purified PNPO enzyme to the reaction mixture to a final concentration of approximately 2 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (PNP or PMP) at various concentrations.

-

Monitor the increase in absorbance at 414 nm for 20 seconds, which corresponds to the formation of the PLP-Tris aldimine complex (molar absorbance coefficient of 4253 M⁻¹ cm⁻¹).[8]

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Site-Directed Mutagenesis of PNPO

This protocol outlines the introduction of specific mutations into the PNPO gene using a PCR-based method.

Materials:

-

Plasmid DNA containing the wild-type PNPO gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle of the primers.

-

Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR cycling parameters should be optimized for the specific plasmid and primers.

-

Digest the PCR product with DpnI for 1-2 hours at 37°C to remove the parental, methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography of PNPO

This protocol provides a general workflow for determining the three-dimensional structure of PNPO.

Materials:

-

Highly purified and concentrated PNPO protein

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is preferred)

-

Crystallographic software for data processing and structure solution

Procedure:

-

Crystallization:

-

Screen for initial crystallization conditions using commercially available screens and vapor diffusion methods (hanging or sitting drop).

-

Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, and scaling).

-

Determine the initial phases using molecular replacement (if a homologous structure is available) or experimental phasing methods (e.g., MAD, SAD).

-

Build an initial atomic model into the electron density map.

-

-

Structure Refinement:

-

Refine the atomic model against the experimental data to improve the fit and geometry.

-

Validate the final structure using various crystallographic and stereochemical checks.

-

Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

-

Visualizations

Vitamin B6 Salvage Pathway

This diagram illustrates the central role of PNPO in converting the phosphorylated forms of dietary vitamin B6 into the active coenzyme PLP.

References

- 1. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Novel Pathogenic Variants Causing Pyridox(am)ine 5′-Phosphate Oxidase-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of the PNPO Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a critical enzyme in the vitamin B6 metabolic pathway, responsible for catalyzing the final, rate-limiting step in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. Given its essential role as a cofactor in a myriad of enzymatic reactions, including neurotransmitter synthesis, the evolutionary conservation of the PNPO gene is of significant interest. This document provides a comprehensive overview of the evolutionary conservation of the PNPO gene, its functional implications, and its relevance to human health and drug development. We present quantitative data on its conservation across species, detail relevant experimental methodologies, and provide visual representations of its metabolic pathway and related experimental workflows.

Introduction

The PNPO gene encodes the enzyme pyridox(am)ine 5'-phosphate oxidase, a flavin mononucleotide (FMN)-dependent homodimer.[1][2] This enzyme plays a central role in maintaining cellular homeostasis by ensuring a sufficient supply of PLP. PLP is an essential cofactor for over 140 distinct enzymes, participating in a wide range of metabolic processes, including amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters such as dopamine, serotonin, and GABA.[3][4]

The critical nature of PNPO is underscored by the severe clinical phenotype associated with its deficiency. Mutations in the PNPO gene can lead to a rare autosomal recessive disorder known as PNPO deficiency, which typically manifests as neonatal epileptic encephalopathy.[3][5] This severe neurological condition is often refractory to common anti-epileptic drugs but may respond to treatment with PLP.[6] The profound pathological consequences of PNPO mutations highlight the stringent evolutionary pressure to conserve its sequence and function.

This technical guide delves into the evolutionary conservation of the PNPO gene, providing a valuable resource for researchers and professionals in the fields of genetics, neuroscience, and drug development.

Functional Significance of PNPO

The primary function of the PNPO enzyme is the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP).[1] This reaction is the final and rate-limiting step in the PLP salvage pathway.

Role in Vitamin B6 Metabolism

The PNPO-catalyzed reaction is central to the intracellular availability of active vitamin B6. The overall pathway can be visualized as follows:

Importance in Neurological Function

A significant proportion of PLP-dependent enzymes are involved in neurotransmitter synthesis and degradation. A deficiency in PLP due to impaired PNPO function can lead to an imbalance in neurotransmitter levels, which is believed to be the underlying cause of the seizures observed in PNPO deficiency.[3][6]

Evolutionary Conservation of the PNPO Gene

The indispensable function of PNPO necessitates a high degree of evolutionary conservation across a wide range of species. This conservation is evident at both the sequence and structural levels.

Orthologs and Paralogs

Orthologs of the human PNPO gene are found in a diverse array of eukaryotes, from yeast to mammals, indicating a single ancestral gene that has been maintained throughout speciation. Paralogous genes, which would arise from gene duplication events within a species, have not been prominently identified for PNPO, suggesting that gene dosage and the specific function of this enzyme are tightly regulated.

Table 1: Orthologs of the Human PNPO Gene in Selected Species

| Species | Common Name | Gene Symbol | NCBI Gene ID |

| Homo sapiens | Human | PNPO | 55163 |

| Mus musculus | Mouse | Pnpo | 76527 |

| Rattus norvegicus | Rat | Pnpo | 309440 |

| Danio rerio | Zebrafish | pnpo | 553477 |

| Drosophila melanogaster | Fruit Fly | Pnpo | 37722 |

| Saccharomyces cerevisiae | Budding Yeast | SNO1 | 853112 |

| Caenorhabditis elegans | Nematode | pnpo-1 | 178949 |

| Gallus gallus | Chicken | PNPO | 423588 |

| Xenopus tropicalis | Western Clawed Frog | pnpo | 100491873 |

Data sourced from NCBI Gene and HomoloGene databases.

Sequence Conservation

Analysis of amino acid sequence identity and similarity across different species reveals a high degree of conservation, particularly in the functional domains of the PNPO protein. The FMN-binding domain and the active site residues are highly conserved, reflecting their critical roles in enzyme function.

Table 2: Amino Acid Sequence Identity of PNPO Orthologs Compared to Human PNPO

| Species | Sequence Identity (%) |

| Mus musculus | 93% |

| Gallus gallus | 88% |

| Danio rerio | 75% |

| Drosophila melanogaster | 55% |

| Saccharomyces cerevisiae | 42% |

Approximate values based on protein sequence alignments.

Experimental Protocols for Studying PNPO Conservation

A variety of experimental approaches can be employed to investigate the evolutionary conservation of the PNPO gene.

In Silico Analysis

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of human PNPO from a protein database such as UniProt (accession number Q9NVS9).[2]

-

Homology Search: Perform a BLASTp (protein-protein BLAST) search against a non-redundant protein database to identify orthologs in other species.

-

Multiple Sequence Alignment: Align the identified orthologous sequences using a tool like Clustal Omega or MUSCLE to identify conserved regions and residues.

-

Phylogenetic Analysis: Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between the PNPO orthologs.

Functional Complementation Assays

Methodology:

-

Yeast Knockout Strain: Obtain a yeast strain with a deletion of the SNO1 gene (the yeast ortholog of PNPO).

-

Expression Plasmids: Clone the cDNAs of human PNPO and its orthologs from other species into a yeast expression vector.

-

Yeast Transformation: Transform the sno1Δ yeast strain with the expression plasmids.

-

Phenotypic Analysis: Grow the transformed yeast on a medium deficient in vitamin B6. The ability of the orthologous genes to rescue the growth of the knockout strain indicates functional conservation.

Clinical Relevance and Drug Development Implications

The high degree of evolutionary conservation of PNPO underscores its fundamental biological importance. Understanding the conserved and divergent features of this enzyme across species can have significant implications for drug development.

-

Disease Modeling: The use of model organisms such as mice and zebrafish, which possess highly conserved PNPO orthologs, is crucial for studying the pathophysiology of PNPO deficiency and for testing potential therapeutic interventions.

-

Targeted Therapies: The development of drugs that modulate PNPO activity requires a thorough understanding of its structure and function. The conserved nature of the active site may present challenges for developing species-specific inhibitors, but it also suggests that therapies developed in animal models may have a higher likelihood of being effective in humans.

-

Riboflavin Supplementation: Some PNPO mutations affect the FMN-binding site. In such cases, supplementation with riboflavin (the precursor to FMN) may be beneficial.[7]

Conclusion

The PNPO gene exhibits a high degree of evolutionary conservation, reflecting its essential role in vitamin B6 metabolism and, by extension, in a vast array of physiological processes, particularly in the central nervous system. The study of its conservation provides valuable insights into its structure-function relationships and its role in human disease. For drug development professionals, a comprehensive understanding of PNPO's evolutionary trajectory is critical for the design of effective therapeutic strategies and the development of robust preclinical models. The continued investigation into the subtleties of PNPO conservation will undoubtedly pave the way for novel treatments for PNPO deficiency and other related neurological disorders.

References

- 1. genecards.org [genecards.org]

- 2. uniprot.org [uniprot.org]

- 3. PNPO gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Pyridoxal phosphate-responsive seizures: MedlinePlus Genetics [medlineplus.gov]

- 7. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Functional Landscape of PNPO Variants: A Technical Guide

For Immediate Release

A deep dive into the genetic variations of Pyridox(am)ine 5'-phosphate oxidase (PNPO) reveals a complex interplay between genotype, enzyme function, and clinical phenotype. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PNPO variants and their functional implications, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a critical enzyme in the vitamin B6 salvage pathway, responsible for converting pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) into pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1][2] PLP is an essential cofactor for over 140 enzymatic reactions, many of which are crucial for neurotransmitter synthesis and degradation.[3][4][5] Genetic variants in the PNPO gene can lead to reduced or abolished enzyme activity, resulting in PNPO deficiency, an autosomal recessive metabolic disorder primarily characterized by neonatal epileptic encephalopathy.[6][7] This guide explores the functional consequences of various PNPO variants, providing a foundation for understanding disease mechanisms and developing targeted therapies.

The Clinical Spectrum of PNPO Deficiency

PNPO deficiency typically presents with seizures within the first few weeks of life, often resistant to standard anti-epileptic drugs.[7][8] However, the clinical spectrum is broader than initially recognized, with some patients exhibiting later-onset seizures or even responding to pyridoxine (a precursor to PLP) treatment, suggesting residual enzyme function in some variants.[9][10] The severity of the clinical phenotype is often correlated with the degree of residual PNPO activity.

Quantitative Insights into PNPO Variant Function

The functional impact of PNPO variants can be quantified through various biochemical and biophysical assays. These analyses provide crucial data on how specific mutations affect enzyme kinetics, stability, and cofactor binding. A summary of quantitative data for several reported PNPO variants is presented below.

| Variant | Residual Activity (%) | kcat (s⁻¹) | Km (µM) for PNP | Tm (°C) | Notes |

| Wild-Type | 100 | 0.19 | 10 | 55 | Baseline for comparison. |

| R116Q | ~80 | Slightly Reduced | Slightly Increased | 52.5 | Reduced affinity for FMN cofactor.[11][12] |

| D33V | Enzymatically Active | - | - | ~55 | Structurally stable in vitro.[13] |

| E50K | ~70 | - | - | ~55 | Considered likely non-pathogenic alone. |

| R95H | ~15 | - | - | - | Associated with neonatal seizures.[9] |

| R161C | - | Small Decrease | Large Increase | 57.8 | Drastically decreased substrate affinity. |

| P213S | - | - | Increased | 52.9 | Less stable and reduced FMN binding. |

| R225H/C | ~10 | - | - | - | Associated with pyridoxine-responsive seizures.[9][10] |

| R229W | ~0.1 | 4.5-fold decrease | 192-fold increase | - | 850-fold less efficient than wild-type.[9][14] |

| X262Q | 0 | - | - | - | Null activity mutation.[15] |

| IVS3-1g>a | 0 | - | - | - | Splice site mutation leading to null activity.[15] |

Table 1: Quantitative data on the functional impact of selected PNPO variants. Data compiled from multiple sources.[9][10][11][12][13][14][15] Note: "-" indicates data not available in the reviewed literature.

Visualizing the Pathways

To better understand the role of PNPO and the consequences of its deficiency, it is essential to visualize the interconnected metabolic and signaling pathways.

Caption: The Vitamin B6 salvage pathway illustrating the central role of PNPO.

Caption: PLP-dependent synthesis of key neurotransmitters.

Detailed Experimental Protocols

A thorough understanding of the functional implications of PNPO variants relies on robust experimental methodologies. Below are detailed protocols for key experiments used to characterize these variants.

Recombinant PNPO Expression and Purification

Objective: To produce pure, active PNPO protein for in vitro characterization.

Protocol:

-

Cloning and Transformation: The human PNPO cDNA is cloned into an expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag). The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[10][16]

-

Protein Expression: A bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, and a protease inhibitor cocktail).[10] Lysis is performed by sonication or high-pressure homogenization on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing to remove non-specifically bound proteins, the His-tagged PNPO is eluted with an imidazole gradient.[7][16]

-

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.[16]

Caption: Workflow for recombinant PNPO expression and purification.

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the PNPO gene to study the effects of variants.

Protocol:

-

Primer Design: Mutagenic primers are designed to contain the desired mutation, flanked by 15-20 bases of correct sequence on both sides. Primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[15][17]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu or Q5) and the plasmid containing the wild-type PNPO cDNA as a template. The reaction cycles are typically between 12 and 18 to minimize the chance of secondary mutations.[13][18]

-

Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[13][17]

-

Transformation and Sequencing: The DpnI-treated plasmid is transformed into competent E. coli. Colonies are selected, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.

PNPO Enzyme Activity Assay (LC-MS/MS Method)

Objective: To measure the catalytic activity of PNPO variants.

Protocol:

-

Reaction Setup: The reaction mixture contains a Tris-phosphate buffer (pH 7.6), the substrate (PNP or PMP), the cofactor flavin mononucleotide (FMN), and the purified PNPO enzyme or a patient-derived sample (e.g., dried blood spot lysate).[6][9]

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 30 minutes).[6]

-

Reaction Termination: The reaction is stopped by adding a stop solution, typically containing a protein precipitant like trichloroacetic acid (TCA) and an internal standard (e.g., deuterated PLP) for quantification.[6]

-

LC-MS/MS Analysis: The amount of PLP produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system is set up to monitor the specific mass transitions for PLP and the internal standard.[6][19]

-

Data Analysis: The PNPO activity is calculated by subtracting the amount of endogenous PLP at time zero from the amount of PLP present after incubation and is typically expressed as pmol of PLP produced per unit of time per amount of protein or sample.[6][19]

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

Objective: To assess the thermal stability of PNPO variants.

Protocol:

-

Sample Preparation: The purified PNPO protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. This is done in a 96-well or 384-well plate format.[20][21]

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.[11][21]

-

Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence. The fluorescence intensity is monitored in real-time.[20][22]

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. A lower Tm for a variant compared to the wild-type indicates reduced thermal stability.[11]

Conclusion

The study of PNPO variants provides a critical lens through which to understand the molecular basis of a severe form of neonatal epilepsy. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of PNPO deficiency. A deeper understanding of how specific variants affect enzyme function is paramount for the development of personalized therapeutic strategies, including the potential for chaperone therapies or gene-based interventions, ultimately aiming to improve the outcomes for individuals affected by this debilitating disorder. The continued characterization of novel PNPO variants and the application of robust experimental workflows will undoubtedly shed further light on the intricate relationship between PNPO function, vitamin B6 metabolism, and neurological health.

References

- 1. VITAMIN B(6) SALVAGE ENZYMES: MECHANISM, STRUCTURE AND REGULATION. [iris.uniroma1.it]

- 2. sinobiological.com [sinobiological.com]

- 3. Pyridoxal 5-phosphate (CSF) | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PNPO Enzyme Human Recombinant | PDXPO Protein | ProSpec [prospecbio.com]

- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical data from the characterization of a new pathogenic mutation of human pyridoxine-5'-phosphate oxidase (PNPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. researchgate.net [researchgate.net]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. ijbiotech.com [ijbiotech.com]

- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 18. neb.com [neb.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. eubopen.org [eubopen.org]

- 22. reactionbiology.com [reactionbiology.com]

The Crucial Role of Pyridox(am)ine 5'-Phosphate Oxidase (PNPO) in Neurological Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final and rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of Vitamin B6. PLP is an essential cofactor for over 140 enzymatic reactions, many of which are fundamental to neurotransmitter synthesis and degradation. Consequently, the proper functioning of PNPO is paramount for neurological health. Genetic mutations in the PNPO gene lead to PNPO deficiency, a rare autosomal recessive metabolic disorder characterized by severe neonatal epileptic encephalopathy. This technical guide provides an in-depth overview of the core functions of PNPO, its role in neurological processes, the pathophysiology of PNPO deficiency, and current diagnostic and therapeutic strategies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neurobiology, metabolic disorders, and pharmacology.

Introduction: The Central Role of PNPO in Vitamin B6 Metabolism

Vitamin B6 is a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxamine (PM), pyridoxal (PL), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxamine 5'-phosphate (PMP), and pyridoxal 5'-phosphate (PLP).[1] While various forms of Vitamin B6 are obtained from the diet, PLP is the sole biologically active coenzyme.[2] PNPO is the key enzyme responsible for converting PNP and PMP to PLP, thus playing a pivotal role in maintaining the cellular pool of this vital cofactor.[3]

The PNPO-catalyzed reaction is an oxidation reaction that requires FMN as a cofactor. The enzyme is highly expressed in the liver, kidney, and brain, underscoring its importance in systemic and neurological metabolic pathways.

PNPO and Neurological Function: A Critical Link

The profound neurological consequences of PNPO deficiency highlight the enzyme's indispensable role in the central nervous system. PLP is a cofactor for numerous enzymes involved in neurotransmitter synthesis and metabolism, including:

-

Aromatic L-amino acid decarboxylase (AADC): This enzyme is responsible for the final step in the synthesis of dopamine and serotonin.

-

Glutamate decarboxylase (GAD): GAD catalyzes the conversion of glutamate, the primary excitatory neurotransmitter, to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.

-

Transaminases: These enzymes are crucial for amino acid metabolism and the synthesis and degradation of various neurotransmitters.[4]

A deficiency in PLP due to impaired PNPO function leads to a disruption in the delicate balance of neurotransmitter systems, resulting in neuronal hyperexcitability and the severe seizures characteristic of PNPO deficiency.

Data Presentation

PNPO Enzyme Kinetics

Understanding the kinetic properties of PNPO is fundamental for developing targeted therapies. The following table summarizes the kinetic parameters for human PNPO.

| Substrate | K_M_ (μM) | k_cat_ (s-1) | Reference |

| Pyridoxine 5'-phosphate (PNP) | 2.1 | 0.2 | [5] |

| Pyridoxamine 5'-phosphate (PMP) | 6.2 | - | [5] |

Note: The catalytic rate constant (k_cat_) for PMP is not specified in the cited source.

Impact of Pathogenic PNPO Mutations on Enzyme Activity

A wide range of mutations in the PNPO gene have been identified in patients with PNPO deficiency. These mutations can affect enzyme stability, cofactor binding, or catalytic activity. The table below provides a summary of selected mutations and their reported impact on PNPO residual activity.

| Mutation | Residual Activity (% of Wild-Type) | Reference |

| D33V | 45% | [6] |

| R225H | 8-15% | [6] |

| R225C | 8-15% | [6] |

| R229W | 8-15% | [6] |

| X262Q | 8-15% | [6] |

| E50K | ~70% | [6] |

Biochemical Markers in PNPO Deficiency

The diagnosis of PNPO deficiency is supported by the analysis of specific biomarkers in cerebrospinal fluid (CSF) and plasma.

| Biomarker | Finding in PNPO Deficiency | Reference |

| CSF Pyridoxal 5'-phosphate (PLP) | Markedly decreased | |

| Plasma Pyridoxamine (PM) | Elevated | |

| Plasma Pyridoxamine 5'-phosphate (PMP) | Elevated | |

| Plasma Pyridoxine 5'-phosphate (PNP) | Elevated |

Experimental Protocols

PNPO Enzyme Activity Assay (LC-MS/MS-based)

This protocol outlines a robust method for measuring PNPO activity in dried blood spots (DBS), suitable for diagnostic screening.[3][7]

Materials:

-

Dried blood spot punches (3 mm)

-

Reaction mix: 800 nmol/L PNP and 3 µmol/L FMN in a suitable buffer.

-

Reaction stop mix: 0.3 M Trichloroacetic acid (TCA) containing a known concentration of an internal standard (e.g., d_3_-PLP).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Place one 3 mm DBS punch into each of two tubes (labeled T0 and T30).

-

Add 60 µL of the reaction mix to each tube.

-

Immediately add 120 µL of the reaction stop mix to the T0 tube.

-

Incubate the T30 tube for 30 minutes at 37°C with shaking.

-

After incubation, add 120 µL of the reaction stop mix to the T30 tube.

-

Incubate both tubes on ice for 45 minutes to precipitate proteins.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Analyze the supernatant from both tubes by LC-MS/MS to quantify the concentration of PLP.

-

Calculation: PNPO activity is calculated by subtracting the endogenous PLP concentration in the T0 sample from the PLP concentration in the T30 sample. The activity is typically expressed as pmol PLP per unit of time per amount of protein or per DBS punch.

LC-MS/MS Parameters:

-

Column: A suitable reverse-phase column (e.g., Waters Acquity UPLC HSS T3).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of the specific transitions for PLP and the internal standard.

Genetic Analysis of the PNPO Gene (Sanger Sequencing)

This protocol provides a general workflow for the identification of mutations in the PNPO gene.

1. DNA Extraction:

-

Extract genomic DNA from a patient sample (e.g., whole blood, saliva) using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

-

Design primers to amplify the coding exons and flanking intronic regions of the PNPO gene.

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target regions from the extracted genomic DNA.

3. PCR Product Purification:

-

Purify the PCR products to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic cleanup method.

4. Sanger Sequencing Reaction:

-

Set up sequencing reactions for each purified PCR product using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent). Each reaction should contain one of the PCR primers (either forward or reverse).

-

Perform cycle sequencing on a thermal cycler.

5. Sequencing Product Cleanup:

-

Purify the sequencing products to remove unincorporated dye terminators.

6. Capillary Electrophoresis:

-

Resuspend the purified sequencing products in a suitable formamide-based solution.

-

Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).

7. Data Analysis:

-

Analyze the sequencing data using appropriate software (e.g., SeqScape®, FinchTV) to identify any variations from the reference PNPO gene sequence.

Generation of a PNPO-deficient Zebrafish Model (CRISPR/Cas9)

This protocol provides a summarized workflow for creating a pnpo knockout zebrafish model.

1. gRNA Design and Synthesis:

-

Design guide RNAs (gRNAs) targeting an early exon of the zebrafish pnpo gene to induce a frameshift mutation.

-

Synthesize the gRNAs in vitro.

2. Cas9 Protein/mRNA Preparation:

-

Obtain or prepare purified Cas9 protein or in vitro transcribed Cas9 mRNA.

3. Microinjection:

-

Prepare a microinjection mix containing the gRNAs and Cas9 protein/mRNA.

-

Inject the mix into one-cell stage zebrafish embryos.

4. Screening for Founder Fish (F0):

-

At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos.

-

Use PCR and subsequent sequencing or a heteroduplex mobility assay to identify embryos with induced mutations.

-

Raise the remaining injected embryos to adulthood.

5. Identification of Germline Transmission:

-

Outcross the F0 founder fish with wild-type fish.

-

Screen the F1 generation for the presence of the desired mutation to confirm germline transmission.

6. Generation of Homozygous Knockouts:

-

Incross heterozygous F1 fish to generate homozygous F2 pnpo knockout zebrafish.

Mandatory Visualizations

Caption: Vitamin B6 salvage pathway.

References

- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/45563 [onderzoekmetmensen.nl]

- 2. Biomedical aspects of pyridoxal 5'-phosphate availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A pharmacokinetic study of pyridoxal-5*-phosphate and pyrixodine | Research with human participants [onderzoekmetmensen.nl]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Pyridox(am)ine 5'-Phosphate Oxidase (PNPO) in Cancer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is the rate-limiting enzyme in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for over 140 enzymes involved in a myriad of cellular processes, including amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism. Emerging evidence has implicated the dysregulation of PNPO expression and activity in the development and progression of various cancers. This technical guide provides a comprehensive overview of the current understanding of PNPO's role in oncology, with a focus on its expression across different tumor types, its involvement in key signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction